molecular formula C7H15NO3 B13624206 2-Amino-3-hydroxyheptanoic acid

2-Amino-3-hydroxyheptanoic acid

Cat. No.: B13624206
M. Wt: 161.20 g/mol
InChI Key: HWUNCKBWHUGJNU-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxyheptanoic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of heptanoic acid, featuring both an amino group and a hydroxyl group on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia and a suitable oxidizing agent to introduce the amino and hydroxyl groups. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound.

Scientific Research Applications

2-Amino-3-hydroxyheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, making it a valuable compound for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyheptanoic acid: Lacks the amino group, making it less versatile in biochemical applications.

    3-Hydroxyheptanoic acid: Similar structure but with the hydroxyl group on a different carbon, affecting its reactivity.

    2-Aminoheptanoic acid: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.

Uniqueness

2-Amino-3-hydroxyheptanoic acid is unique due to the presence of both amino and hydroxyl groups on its carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-3-hydroxyheptanoic acid

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5(9)6(8)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)

InChI Key

HWUNCKBWHUGJNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C(=O)O)N)O

Origin of Product

United States

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